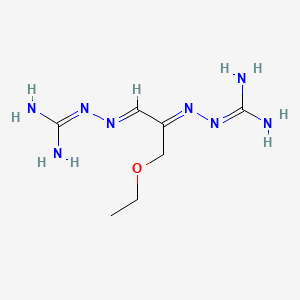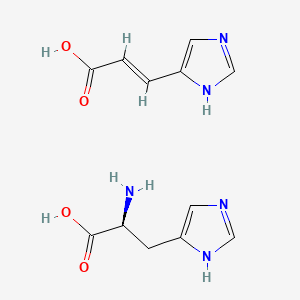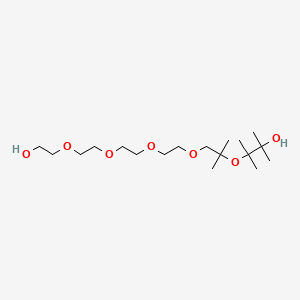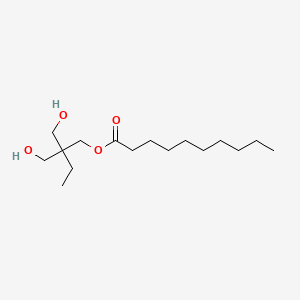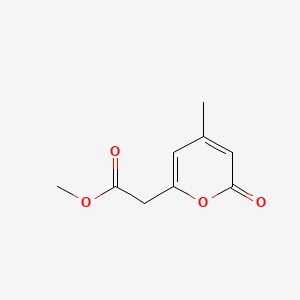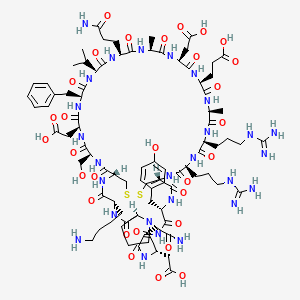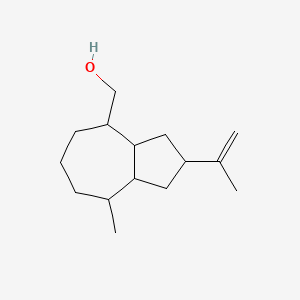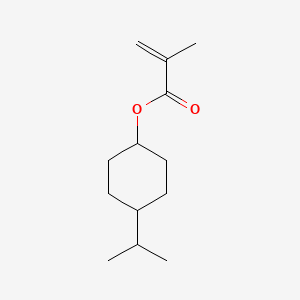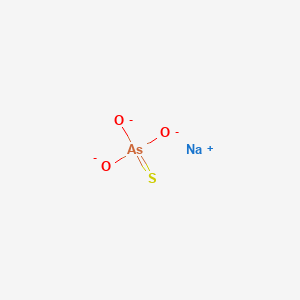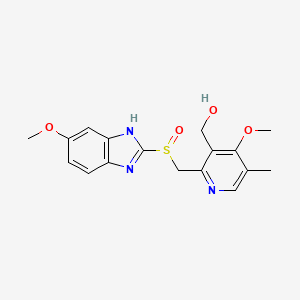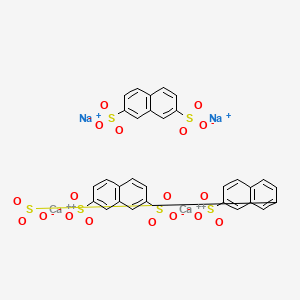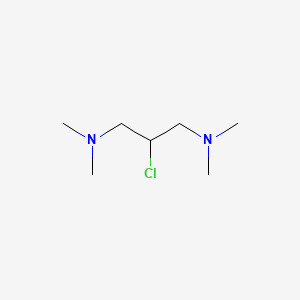
2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine is an organic compound with the molecular formula C7H17ClN2. It is a tertiary amine with a chloro substituent, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine typically involves the reaction of N,N,N’,N’-tetramethylpropane-1,3-diamine with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions. The product is then purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted amines, thiols, and ethers.
Oxidation: N-oxides are the primary products.
Reduction: The primary amine is the major product.
Scientific Research Applications
2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine involves its interaction with nucleophiles due to the presence of the chloro group. The compound can form stable complexes with metal ions, which can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or metal ion .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylpropane-1,3-diamine: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.
2-Chloro-N,N-dimethylethylamine: Has a similar structure but with fewer methyl groups, leading to different reactivity and applications.
2-Chloro-N,N-diethylethylamine: Contains ethyl groups instead of methyl groups, affecting its steric and electronic properties
Uniqueness
2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine is unique due to its combination of a chloro substituent and multiple methyl groups, which provide a balance of reactivity and steric hindrance. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
40550-12-7 |
|---|---|
Molecular Formula |
C7H17ClN2 |
Molecular Weight |
164.67 g/mol |
IUPAC Name |
2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C7H17ClN2/c1-9(2)5-7(8)6-10(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
SCMRSXYMRBPCRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CN(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


